Cas no 958-16-7 (6-amino-3-phenyl-3,4-dihydroquinazolin-4-one)

6-Amino-3-phenyl-3,4-dihydroquinazolin-4-one is a heterocyclic compound featuring a quinazolinone core with an amino group at the 6-position and a phenyl substituent at the 3-position. This structure imparts versatility in synthetic applications, particularly as a key intermediate in pharmaceutical and agrochemical research. Its dihydroquinazolinone scaffold is valuable for constructing biologically active molecules, including kinase inhibitors and antimicrobial agents. The amino group enhances reactivity for further functionalization, while the phenyl ring contributes to stability and lipophilicity. The compound's well-defined crystalline form ensures consistent purity, making it suitable for precise synthetic workflows. Its balanced properties support its use in medicinal chemistry and material science applications.
6-amino-3-phenyl-3,4-dihydroquinazolin-4-one structure
958-16-7 structure
Product Name:6-amino-3-phenyl-3,4-dihydroquinazolin-4-one
CAS No:958-16-7
MF:C14H11N3O
MW:237.256642580032
MDL:MFCD31736332
CID:5331503
PubChem ID:138007113
Update Time:2025-06-08

6-amino-3-phenyl-3,4-dihydroquinazolin-4-one Chemical and Physical Properties

Names and Identifiers

    • 4(3H)-Quinazolinone, 6-amino-3-phenyl-
    • 6-amino-3-phenyl-3,4-dihydroquinazolin-4-one
    • MDL: MFCD31736332
    • Inchi: 1S/C14H11N3O/c15-10-6-7-13-12(8-10)14(18)17(9-16-13)11-4-2-1-3-5-11/h1-9H,15H2
    • InChI Key: FXBJSPIUCJXVCV-UHFFFAOYSA-N
    • SMILES: N1C2=C(C=C(N)C=C2)C(=O)N(C2=CC=CC=C2)C=1

6-amino-3-phenyl-3,4-dihydroquinazolin-4-one Pricemore >>

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Additional information on 6-amino-3-phenyl-3,4-dihydroquinazolin-4-one

Introduction to 6-Amino-3-Phenyl-3,4-Dihydroquinazolin-4-One (CAS No. 958-16-7)

6-Amino-3-phenyl-3,4-dihydroquinazolin-4-one (CAS No. 958-16-7) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of quinazolinones, which are known for their diverse biological activities and potential therapeutic applications. The unique structural features of 6-amino-3-phenyl-3,4-dihydroquinazolin-4-one make it an attractive candidate for the development of novel drugs targeting various diseases, including cancer, neurodegenerative disorders, and infectious diseases.

The chemical structure of 6-amino-3-phenyl-3,4-dihydroquinazolin-4-one consists of a quinazoline core with an amino group at the 6-position and a phenyl substituent at the 3-position. This arrangement imparts specific pharmacological properties that have been extensively studied in recent years. The presence of the amino group and the phenyl substituent enhances the compound's solubility and bioavailability, making it suitable for both in vitro and in vivo studies.

Recent research has highlighted the potential of 6-amino-3-phenyl-3,4-dihydroquinazolin-4-one as a potent inhibitor of various enzymes and receptors. For instance, studies have shown that this compound exhibits significant anti-inflammatory and anti-proliferative effects by inhibiting key enzymes involved in inflammatory pathways. Additionally, it has been reported to possess neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

In the context of cancer research, 6-amino-3-phenyl-3,4-dihydroquinazolin-4-one has demonstrated promising results in preclinical studies. It has been found to inhibit the growth of various cancer cell lines by targeting multiple signaling pathways involved in cell proliferation and survival. Specifically, this compound has shown efficacy against breast cancer, lung cancer, and colorectal cancer cells. The mechanism of action involves the modulation of key proteins such as p53, Bcl-2, and Akt, which are crucial for cancer cell survival.

Beyond its direct therapeutic effects, 6-amino-3-phenyl-3,4-dihydroquinazolin-4-one also shows potential as a lead compound for drug discovery. Its structural flexibility allows for the synthesis of analogs with enhanced potency and selectivity. Researchers have explored various modifications to the core structure to optimize its pharmacological properties. For example, substituting different functional groups at the 2-position or introducing additional substituents on the phenyl ring can significantly alter the compound's biological activity.

The safety profile of 6-amino-3-phenyl-3,4-dihydroquinazolin-4-one is another important aspect that has been investigated in preclinical studies. Toxicity assays have shown that this compound exhibits low cytotoxicity towards normal cells while selectively targeting diseased cells. This selective toxicity is crucial for minimizing side effects and improving patient outcomes in clinical settings.

In conclusion, 6-amino-3-phenyl-3,4-dihydroquinazolin-4-one (CAS No. 958-16-7) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and diverse biological activities make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to explore its mechanisms of action and optimize its properties for clinical use.

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